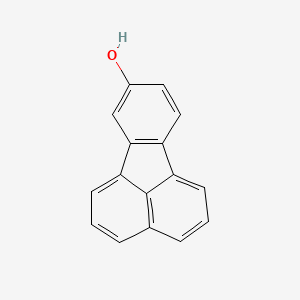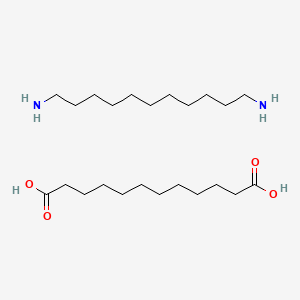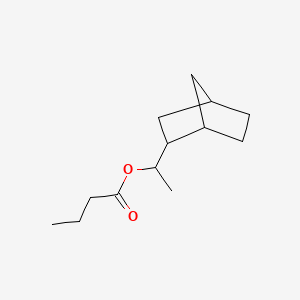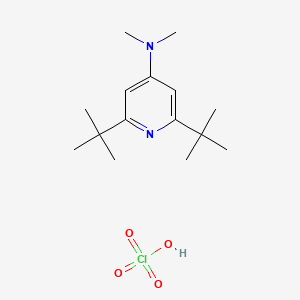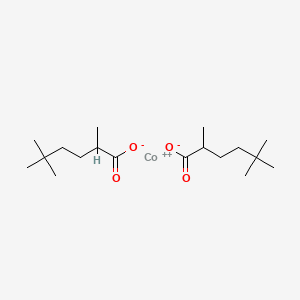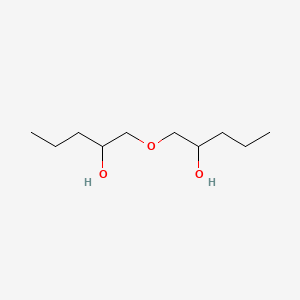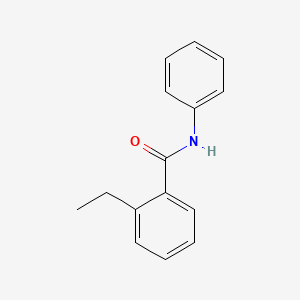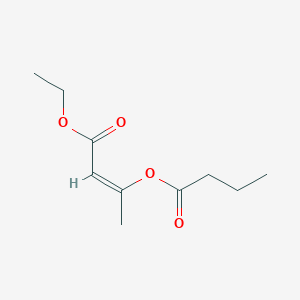
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a morpholine ring, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Addition of the Methyl Group:
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)-2-methyl-3-piperidin-4-ylpropan-1-one;hydrochloride
- 1-(4-Fluorophenyl)-2-methyl-3-pyrrolidin-4-ylpropan-1-one;hydrochloride
- 1-(4-Fluorophenyl)-2-methyl-3-thiomorpholin-4-ylpropan-1-one;hydrochloride
Uniqueness: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions that may not be observed with similar compounds.
Propiedades
Número CAS |
3800-16-6 |
|---|---|
Fórmula molecular |
C14H19ClFNO2 |
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-11(10-16-6-8-18-9-7-16)14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H |
Clave InChI |
ACUBUOTYUSCIMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




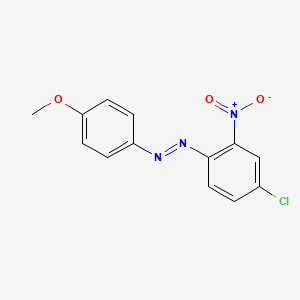
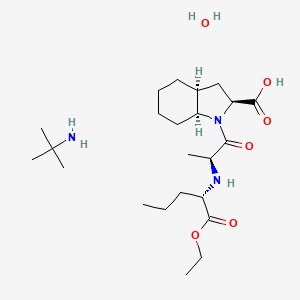
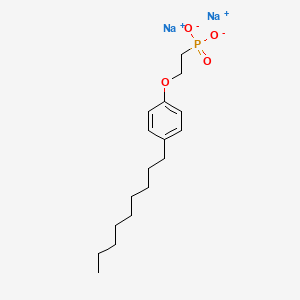
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
